Lead tetroxide

Übersicht

Beschreibung

Lead tetroxide (Pb₃O₄), commonly known as minium or red lead, is a mixed-valence oxide of lead, containing both Pb(II) and Pb(IV) oxidation states . It appears as a bright orange-red crystalline or amorphous powder with a density of 8.3 g/cm³ and decomposes at 500°C into lead(II) oxide (PbO) and oxygen gas . Its molar mass is 685.598 g/mol, and it is insoluble in water but reacts with acids like nitric acid to form lead(IV) oxide (PbO₂) and lead nitrate .

Historically, Pb₃O₄ has been used as a pigment in anti-corrosive paints due to its ability to form stable iron plumbates with iron oxides, preventing rust formation . It also serves specialized roles, such as in arterial injection masses for cadaver preservation, providing radiopacity and ideal dissection firmness . However, its toxicity has led to strict regulatory oversight, including its inclusion in the EU’s Voluntary Risk Assessment program for high-volume lead compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lead tetroxide can be prepared by the calcination of lead(II) oxide (PbO) in air at temperatures between 450°C and 480°C . The reaction is as follows: [ 6 \text{PbO} + \text{O}_2 \rightarrow 2 \text{Pb}_3\text{O}_4 ] The resulting material may contain impurities of lead(II) oxide, which can be removed by treating it with a potassium hydroxide solution .

Another method involves the oxidative annealing of lead(II) carbonate (cerussite) in air: [ 6 \text{PbCO}_3 + \text{O}_2 \rightarrow 2 \text{Pb}_3\text{O}_4 + 6 \text{CO}_2 ]

Industrial Production Methods: In industrial settings, this compound is produced by heating lead(II) oxide in a controlled environment to ensure the correct temperature and oxygen levels. This process is carefully monitored to maintain the purity and quality of the final product .

Analyse Chemischer Reaktionen

Thermal Decomposition

Pb₃O₄ decomposes at elevated temperatures, forming lead(II) oxide (PbO) and oxygen gas:

- Conditions : Heating above 500°C in air .

- Products : Lead(II) oxide (PbO) and oxygen gas (O₂).

- Applications : This reaction is critical in pyrometallurgical processes and battery plate production .

Reaction with Acids

Pb₃O₄ reacts differently with acids depending on their strength and composition:

Nitric Acid (HNO₃)

This compound dissolves in dilute nitric acid, yielding lead(II) nitrate and precipitating lead(IV) oxide:

Hydrochloric Acid (HCl)

In concentrated HCl, Pb₃O₄ undergoes a redox reaction:

- Conditions : Hot, concentrated HCl .

- Products : Lead(II) chloride (PbCl₂), water, and chlorine gas (Cl₂).

Glacial Acetic Acid (CH₃COOH)

Reaction with acetic acid produces lead(II) and lead(IV) acetates:

Reduction Reactions

Pb₃O₄ acts as an oxidizing agent when reacting with reductants:

Hydrogen Gas (H₂)

Carbon (C) or Carbon Monoxide (CO)

Reaction with Sulfuric Acid (H₂SO₄)

In battery applications, Pb₃O₄ reacts with sulfuric acid during discharge:

Interaction with Alkalis

Pb₃O₄ reacts with hot alkali solutions (e.g., KOH), forming soluble plumbate complexes:

Reaction with Formaldehyde (HCHO)

Recent studies reveal a novel reaction with formaldehyde in aqueous solutions:

Reactivity with Nitrogen Dioxide (NO₂)

Pb₃O₄ surfaces react with NO₂ under humid conditions, forming lead nitrates:

Data Tables

Key Research Findings

- Structural Stability : Pb₃O₄ adopts a tetragonal crystal structure (space group P42/mbc) with lattice parameters , .

- Environmental Impact : Reactions with atmospheric NO₂ increase lead mobility, posing ecological risks .

- Toxicity : Solubility in gastric acid (HCl) enhances lead absorption, necessitating strict handling protocols .

This synthesis of Pb₃O₄’s reactivity underscores its dual role as both a versatile industrial material and a significant environmental contaminant.

Wissenschaftliche Forschungsanwendungen

Material Science

1.1. Doping in Metal Oxides

Lead tetroxide is commonly used as a dopant in metal oxides to enhance their structural and electrical properties. For instance, studies have shown that doping tin oxide with this compound can significantly alter its crystalline structure and improve its performance in applications such as gas sensors and solar cells. The doping process increases the average grain size and modifies the lattice parameters, leading to enhanced electronic properties .

| Doping Ratio (X%) | Lattice Parameter a (Å) | Lattice Parameter c (Å) | Primary Cell Volume V (ų) |

|---|---|---|---|

| 0 | 4.733 | 3.185 | 71.348 |

| 30 | 7.615 | 4.735 | 274.574 |

| 50 | 8.809 | 5.271 | 409.021 |

1.2. Optical and Electrochemical Properties

This compound exhibits unique optical characteristics that make it suitable for applications in flat panel displays and transparent conducting electrodes. Its ability to absorb light and convert it into electrical energy is being explored for use in solar cells .

Catalysis

This compound serves as an effective catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. Recent research has highlighted its role in the photocatalytic degradation of dyes such as Methylene Blue, where lead oxide nanoparticles demonstrate significant photocatalytic activity under UV/visible light . This application is particularly relevant in wastewater treatment processes.

Environmental Remediation

3.1. Lead Contamination Management

This compound’s properties are leveraged in environmental science for managing lead contamination in soil and water systems. Its reactivity allows it to bind with lead ions, facilitating their removal from contaminated sites . This application is critical given the health risks associated with lead exposure.

3.2. Case Studies of Lead Poisoning

Several case studies have documented instances of lead poisoning due to exposure to lead-containing materials, including this compound used in paints and glazes . These cases highlight the importance of monitoring and managing lead exposure in occupational settings.

Health Implications

Despite its utility, this compound poses significant health risks due to its toxicity. Chronic exposure can result in severe health issues, including neurological damage and hematological disorders . It is essential for industries using this compound to implement strict safety measures and conduct regular health assessments for workers.

Wirkmechanismus

The mechanism by which lead tetroxide exerts its effects involves its ability to undergo redox reactions. In biological systems, lead compounds can interfere with various biochemical pathways, leading to toxicity. This compound can bind to enzymes and proteins, disrupting their normal function and leading to cellular damage .

Vergleich Mit ähnlichen Verbindungen

Lead tetroxide is often compared to other lead oxides, such as lead(II) oxide (PbO) and lead(IV) oxide (PbO₂), due to their overlapping industrial applications and chemical behaviors. Below is a detailed analysis:

Lead(II) Oxide (PbO)

- Chemical Properties : PbO exists in two polymorphs: litharge (α-PbO, tetragonal) and massicot (β-PbO, orthorhombic). Litharge is stable below 488°C, while massicot dominates at higher temperatures .

- Reactivity: PbO is amphoteric, reacting with acids to form Pb²⁺ salts and with alkalis to form plumbites.

- Applications : Used in glass manufacturing (e.g., lead crystal), ceramics, and as a precursor for lead-based stabilizers in PVC plastics .

- Toxicity: Classified as carcinogenic by IARC under "Lead and lead compounds" .

Lead(IV) Oxide (PbO₂)

- Chemical Properties : A dark brown crystalline solid with strong oxidizing properties. It reacts vigorously with reducing agents and decomposes above 290°C .

- Applications : Primarily used in lead-acid batteries as an electrode material .

- Toxicity: Shares the carcinogenic risks of other lead compounds, with additional hazards due to its oxidative nature .

Comparative Data Table

| Property | This compound (Pb₃O₄) | Lead(II) Oxide (PbO) | Lead(IV) Oxide (PbO₂) |

|---|---|---|---|

| Molecular Formula | Pb₃O₄ | PbO | PbO₂ |

| Appearance | Orange-red powder | Yellow (massicot) or red (litharge) | Dark brown crystals |

| Density (g/cm³) | 8.3 | 9.1–9.8 | 9.38 |

| Decomposition | 500°C → PbO + O₂ | Stable up to 888°C (melts) | >290°C → Pb₃O₄ + O₂ |

| Solubility | Insoluble in water; reacts with HNO₃ | Soluble in acids/alkalis | Insoluble in water; reacts with HCl |

| Primary Applications | Anti-corrosive paints, cadaver preservation | Glass, ceramics, PVC stabilizers | Batteries, electrodes |

| Toxicity | Carcinogenic (IARC Group 2B) | Carcinogenic (IARC Group 2B) | Carcinogenic (IARC Group 2B) |

Toxicity and Regulatory Status

All three compounds are classified under "Lead and lead compounds" by IARC, with carcinogenic risks (Group 2B) . The EU mandates stringent controls on Pb₃O₄ due to its high production volume, requiring risk assessments for occupational and environmental exposure .

Biologische Aktivität

Lead tetroxide, commonly known as red lead or minium, is a compound with the chemical formula Pb3O4. It is primarily used in various industrial applications, including pigments, ceramics, and as a stabilizer in plastics. However, its biological activity has raised significant concerns due to its toxicity and potential health effects. This article delves into the biological activity of this compound, emphasizing its cytotoxicity, reproductive toxicity, and environmental implications based on diverse research findings.

This compound exists in two forms: a red powder (Pb3O4) and a yellowish-orange pigment. Its crystalline structure consists of lead(II) oxide (PbO) and lead(IV) oxide (PbO2), which contributes to its unique properties. The compound is poorly soluble in water but can dissolve in acidic solutions, leading to bioavailability in biological systems.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cell lines. A study conducted on lead oxide nanoparticles (PbO-NPs), which are derived from this compound, assessed their cytotoxicity on the Neuro2A cancer cell line using the MTT assay. The findings revealed that PbO-NPs induced dose-dependent cytotoxicity, with higher concentrations leading to increased cell death. The study confirmed that the cytotoxic effects were associated with the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components .

Table 1: Cytotoxic Effects of this compound on Different Cell Lines

Reproductive Toxicity

This compound is classified as a reproductive toxin, significantly affecting both male and female reproductive functions. Studies have indicated that exposure to lead compounds can result in decreased fertility rates, abnormal sperm morphology, and developmental defects in offspring. The mechanism involves interference with hormonal pathways and direct toxicity to reproductive tissues .

Case Study: Lead Poisoning Incident

A notable case involved severe lead poisoning linked to occupational exposure to this compound during ceramic glaze production. The affected individuals exhibited symptoms consistent with lead toxicity, including abdominal pain, neurological deficits, and reproductive issues. This case underscores the importance of monitoring exposure levels in industrial settings where this compound is utilized .

Environmental Impact

The environmental implications of this compound are profound due to its persistence and potential for bioaccumulation. It poses risks to aquatic life when released into water bodies through industrial runoff. Studies have shown that lead compounds can accumulate in fish and other organisms, leading to toxic effects at various trophic levels .

Table 2: Environmental Toxicity of this compound

| Organism | Concentration (mg/L) | Effect Observed | Reference |

|---|---|---|---|

| Fish | 0.5 | Reduced growth rate | |

| Daphnia | 1.0 | Increased mortality | |

| Algae | 0.1 | Inhibition of photosynthesis |

Antioxidant Activity

Interestingly, some studies have explored the antioxidant properties of lead oxide nanoparticles synthesized from this compound. These nanoparticles demonstrated the ability to scavenge free radicals effectively, suggesting a dual role where they can act as both toxic agents and potential therapeutic agents under controlled conditions .

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing high-purity lead tetroxide?

this compound is typically synthesized via calcination of lead(II) oxide (PbO) at 450–480°C in air:

To minimize PbO contamination, post-synthesis treatment with potassium hydroxide (KOH) dissolves residual PbO:

Alternative methods include annealing lead carbonate () or lead white () in air. Purity is confirmed via X-ray diffraction (XRD) to detect PbO impurities .

Q. How can researchers validate the purity of synthesized this compound?

Post-synthesis, contamination with PbO is common. Purification involves washing with KOH, followed by XRD analysis to confirm phase purity. Thermal gravimetric analysis (TGA) can also monitor decomposition (starting at ~500°C) to quantify residual PbO .

Q. Which analytical techniques are recommended for characterizing this compound’s structural and chemical properties?

- XRD : Identifies crystalline phases and detects impurities like PbO.

- Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) : Quantifies lead content.

- Thermal Analysis (TGA/DSC) : Measures decomposition kinetics ( at 500–580°C) .

Advanced Research Questions

Q. How should discrepancies in reported thermal decomposition temperatures of this compound be resolved?

Variations in decomposition temperatures (e.g., 500°C vs. 580°C) arise from differences in experimental conditions (e.g., oxygen partial pressure, heating rate). Researchers should:

- Standardize thermogravimetric protocols under controlled atmospheres.

- Use certified reference materials for instrument calibration.

- Report detailed experimental parameters (e.g., gas flow rates, sample mass) .

Q. What safety protocols are essential for handling this compound in experimental settings?

this compound is toxic (carcinogenic in animals) and absorbs through skin/inhalation. Critical precautions include:

- PPE : Nitrile gloves, lab coats, and N95 respirators.

- Engineering Controls : Fume hoods for synthesis and handling.

- Monitoring : Regular blood lead level tests for researchers.

- Waste Disposal : Acid-neutralization of residues before disposal .

Q. How does the synthesis route influence this compound’s reactivity in corrosion inhibition studies?

Synthesis method affects particle size and PbO content. For example:

- Calcined : Higher PbO content may enhance reactivity with iron substrates.

- Solution-derived : Finer particles improve adhesion in anti-corrosive paints. Electrochemical impedance spectroscopy (EIS) can quantify corrosion inhibition efficiency .

Q. What methodologies best study this compound’s interactions with metal substrates?

- Electrochemical Testing : Measures open-circuit potential and polarization resistance.

- Surface Analysis (SEM/EDS) : Evaluates plumbate () formation on iron surfaces.

- Accelerated Corrosion Tests : Salt spray chambers simulate long-term degradation .

Q. How can electron microscopy be optimized for this compound nanoparticle analysis?

Eigenschaften

IUPAC Name |

1,3,5,7-tetraoxa-2λ2,4,6λ2-triplumbaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.3Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFOQHDPRMAJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

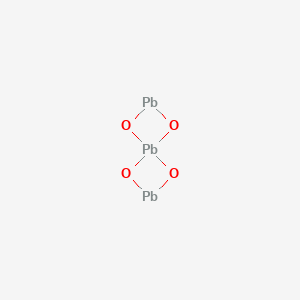

O1[Pb]O[Pb]12O[Pb]O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pb3O4, O4Pb3 | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lead(II,IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II,IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Lead tetroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_tetroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6.9e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red solid; [ICSC] Insoluble in water; [Ullmann], RED CRYSTALS OR POWDER. | |

| Record name | Lead tetraoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

9.1 g/cm³ | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1314-41-6 | |

| Record name | Orange lead | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.